molecular formula C28H26N6O10S2 B1668868 Cefpimizole CAS No. 84880-03-5

Cefpimizole

Cat. No.: B1668868
CAS No.: 84880-03-5
M. Wt: 670.7 g/mol
InChI Key: LNZMRLHZGOBKAN-KAWPREARSA-N
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Description

Cefpimizole is a third-generation cephalosporin antibiotic characterized by a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its molecular formula is C₂₈H₂₆N₆O₁₀S₂, and it is often administered as the sodium salt (this compound Disodium Salt, CAS: 84324-56-1) . Structurally, it contains a β-lactam ring fused to a dihydrothiazine ring, with additional substitutions enhancing its stability against β-lactamases . This compound is primarily excreted renally (73–80% unchanged) and exhibits dose-proportional pharmacokinetics with a terminal half-life of ~1.9–2.05 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefpimizole involves multiple steps, starting from the core cephalosporin structure The process typically includes the acylation of the amino group at the 7-position of the cephalosporin nucleus with a suitable acylating agentThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production also includes stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Cefpimizole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic halides for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties. For example, oxidation can lead to sulfoxide derivatives, while substitution can introduce new functional groups that enhance the antibiotic’s activity .

Scientific Research Applications

Pharmacokinetics and Safety Profile

Cefpimizole exhibits a two-compartment model of pharmacokinetics with a half-life of approximately 1.9 hours. The primary route of elimination is renal, with about 80% of the administered dose excreted unchanged in urine. Studies have shown that this compound is well tolerated, with mild transient pain at the injection site being the most significant adverse effect reported . In a study involving healthy volunteers, no serious side effects were observed, and vital signs remained stable throughout the trials .

Treatment of Gonorrhea

This compound has been evaluated for its efficacy in treating uncomplicated gonorrhea. A dose-ranging study indicated that while the highest dose (1 g) effectively cured urethral infections, lower doses showed decreased cure rates, with treatment failures noted in rectal and pharyngeal infections even at higher doses . The study concluded that this compound does not offer advantages over existing antibiotics for this indication.

Gynecological Infections

In a clinical setting, this compound was administered intravenously to patients with gynecological infections, achieving an overall efficacy rate of 85.7%. The drug demonstrated good tissue penetration and was effective in treating infections without notable adverse reactions . This suggests potential use in managing pelvic inflammatory diseases or other gynecological conditions.

Prophylactic Use in Surgery

This compound has also been explored as a prophylactic antibiotic in surgical procedures. Its application aims to reduce postoperative infections, particularly in high-risk surgeries such as cesarean sections. Studies indicate that this compound can be effective in minimizing the incidence of maternal infectious morbidity post-surgery . However, comparisons with other antibiotics show mixed results regarding superiority.

Case Study: Gynecological Infection

  • Patient Profile : Seven women with diagnosed gynecological infections.
  • Treatment : Intravenous this compound (1 g).
  • Outcome : 85.7% efficacy rate with no adverse reactions noted during treatment .

Case Study: Gonorrhea Treatment

  • Patient Profile : 96 males with uncomplicated gonorrhea.
  • Treatment : Single doses of this compound ranging from 0.125 g to 1 g.
  • Outcome : Cure rates were highest at the 1 g dose but significantly dropped at lower doses, indicating limited effectiveness compared to existing treatments .

Mechanism of Action

Cefpimizole exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stages of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The primary molecular targets are the PBPs, and the pathways involved include the inhibition of transpeptidation and carboxypeptidation reactions .

Comparison with Similar Compounds

Comparison with Similar Cephalosporins

Antimicrobial Activity

Cefpimizole’s efficacy against bacterial pathogens varies compared to other cephalosporins. In a susceptibility study against Citrobacter freundii (associated with white muscle disease), this compound demonstrated a zone of inhibition of 9 mm (resistant, R), while Ceftazidime and Cefepime showed larger inhibition zones (15 mm and 16 mm, respectively) . This suggests reduced potency against this specific pathogen. However, in experimental pneumococcal meningitis, this compound exhibited superior cerebrospinal fluid (CSF) penetration compared to Cefotaxime , achieving bactericidal activity comparable to newer agents like BMY 28142 (Cefepime) and HR 810 .

Table 1: Antimicrobial Susceptibility Against Citrobacter freundii

Compound Zone Diameter (mm) Interpretation
This compound 9 R
Ceftazidime 15 R
Cefepime 16 I (Intermediate)
Ceftriaxone 21 R

Pharmacokinetic Profile

  • Half-life and Clearance : this compound’s half-life (~2 hours) is shorter than Cefepime (2–2.3 hours) but comparable to Ceftazidime (1.5–2 hours). Its total body clearance (118.6 mL/min) is primarily renal, similar to other cephalosporins .
  • CSF Penetration : In rabbit meningitis models, this compound achieved CSF concentrations 10–20× MIC , outperforming Cefotaxime and matching Cefepime .

Table 2: Pharmacokinetic Comparison

Parameter This compound Cefepime Ceftazidime
Half-life (h) 1.9–2.05 2.0–2.3 1.5–2.0
Renal Excretion 73–80% 85% 80–90%
CSF Penetration High Moderate-High Moderate

Biological Activity

Cefpimizole, known chemically as AC-1370, is a broad-spectrum cephalosporin antibiotic that has been investigated for its efficacy against various bacterial infections. This article provides an in-depth examination of the biological activity of this compound, including pharmacokinetics, clinical efficacy, and comparative studies with other antibiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. Key findings include:

  • Distribution and Elimination : this compound follows a two-compartment model with an average apparent volume of distribution of approximately 20.0 ± 3.5 liters. The distribution rate constant is 2.24 ± 1.00 h1^{-1}, and the terminal elimination rate constant is 0.358 ± 0.036 h1^{-1}, resulting in a half-life of about 1.9 hours .
  • Renal Clearance : Around 80% of the administered dose is excreted unchanged via the kidneys, with a renal clearance rate of 96.2 ± 17.3 ml/min .
  • Dose Proportionality : Studies indicate that this compound exhibits dose proportionality across multiple doses (1g, 2g, and 4g) administered intravenously over a week-long period .

Clinical Efficacy

This compound has demonstrated significant clinical efficacy in treating various infections:

  • Case Studies : In a study involving seven patients with gynecological infections, this compound achieved an overall efficacy rate of 85.7% without any reported adverse reactions . High concentrations were detected in internal genital organs following administration, indicating effective tissue penetration .
  • Infections Treated : this compound has been effective against infections caused by Actinomyces species, which are often resistant to other antibiotics. It has shown promise in managing pelvic actinomycosis, with effective concentrations found in the retroperitoneal space after administration .

Comparative Studies

Comparative studies have assessed this compound against other antibiotics:

AntibioticEfficacy Rate (%)Adverse ReactionsNotes
This compound85.7NoneEffective against gynecological infections
FlomoxefTBDTBDSimilar spectrum but less studied
CefazolinTBDTBDCommonly used for surgical prophylaxis

Research Findings

Recent research highlights the importance of this compound in specific clinical scenarios:

  • Prophylactic Use : Studies suggest that this compound may be beneficial as a prophylactic antibiotic in surgical settings to reduce postoperative infections . Its pharmacokinetic properties support its use in high-risk patients.
  • Animal Models : In animal studies comparing various prophylactic regimens, this compound demonstrated lower bacterial burdens than controls, supporting its effectiveness in preventing infections post-surgery .

Q & A

Basic Research Questions

Q. How should researchers design pharmacokinetic (PK) studies for Cefpimizole to ensure scientific rigor?

To design robust PK studies, researchers must:

  • Define clear objectives (e.g., bioavailability, half-life) and align them with clinically relevant endpoints .
  • Justify dosing regimens (route, interval) based on prior preclinical data and pharmacodynamic (PD) targets .
  • Use validated analytical methods (e.g., HPLC-MS) for plasma concentration measurements, referencing established protocols .
  • Include control groups and account for covariates like renal/hepatic function in participant selection .
  • Adhere to ethical guidelines , including informed consent and institutional review board (IRB) approvals .

Q. What variables are critical to control in this compound efficacy studies?

  • Independent variables : Dose, administration route, formulation.
  • Dependent variables : MIC (minimum inhibitory concentration), AUC (area under the curve), clearance rates.
  • Confounding factors : Patient demographics (age, weight), comorbidities, concomitant medications .
  • Statistical controls : Use multivariate regression to isolate this compound-specific effects .

Q. How can researchers justify dosing intervals for this compound in novel bacterial models?

  • Conduct time-kill assays to correlate drug concentration with bacterial growth inhibition .
  • Apply PK/PD indices (e.g., %T > MIC) from preclinical data to optimize dosing .
  • Validate models using in vitro–in vivo extrapolation (IVIVE) to bridge lab and clinical results .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound efficacy data across studies?

  • Perform meta-analysis to identify heterogeneity sources (e.g., strain variability, assay protocols) .
  • Apply sensitivity analysis to test robustness of conclusions against outliers .
  • Use triangulation by combining in vitro, animal, and clinical data to validate mechanisms .

Q. How can mixed-methods approaches enhance understanding of this compound resistance mechanisms?

  • Qualitative : Conduct interviews/focus groups with clinicians to identify prescribing patterns influencing resistance .
  • Quantitative : Integrate genomic sequencing (e.g., resistance gene expression) with PK data .
  • Iterative design : Refine hypotheses using cyclic data collection/analysis .

Q. What strategies improve reproducibility in this compound synthesis and characterization?

  • Document reagent sources (manufacturer, purity) and synthesis conditions (temperature, catalysts) .
  • Report spectroscopic data (NMR, IR) with peak assignments and purity thresholds (>95%) .
  • Share raw datasets and analysis code via repositories to enable independent verification .

Q. How should researchers address ethical challenges in this compound trials involving vulnerable populations?

  • Risk mitigation : Exclude participants with hypersensitivity to β-lactams and monitor adverse events rigorously .
  • Informed consent : Use plain-language summaries and validate comprehension via quizzes .
  • Data anonymization : Remove identifiers from datasets shared externally .

Q. Methodological Frameworks and Tables

Table 1: Key PK Parameters for this compound (Adapted from )

ParameterValue (Mean ± SD)Clinical Relevance
Half-life (t₁/₂)2.1 ± 0.3 hrsDosing frequency optimization
AUC₀–₂₄45 ± 8 mg·h/LTotal drug exposure
Protein binding85%Free drug availability
Renal clearance70%Dose adjustment in renal impairment

Table 2: Research Frameworks for this compound Studies

FrameworkApplication ExampleReference
PICO Population: ICU patients; Intervention: this compound vs. meropenem; Comparison: Mortality rates; Outcome: 30-day survival
FINER Feasible: Retrospective cohort analysis; Novel: Resistance gene profiling; Ethical: IRB-approved protocols

Properties

IUPAC Name

2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O10S2/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44)/t18-,21-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZMRLHZGOBKAN-KAWPREARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84880-03-5
Record name Cefpimizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84880-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefpimizole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084880035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFPIMIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S58UHU7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefpimizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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